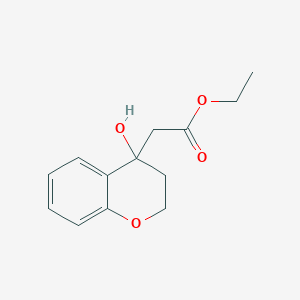

![molecular formula C18H17NO4S2 B2777819 Methyl 3-[(4-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 899977-37-8](/img/structure/B2777819.png)

Methyl 3-[(4-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-[(4-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. It is a benzothiophene derivative that has been synthesized and studied extensively for its biological and pharmaceutical properties.

Applications De Recherche Scientifique

Photochemical Degradation of Crude Oil Components

The study by Andersson and Bobinger (1996) explored the photochemical degradation of benzothiophenes, such as 2-methyl-, 3-methyl-, and 2,3-dimethylbenzo[b]thiophene, in aqueous solutions to understand the fate of crude oil components after an oil spill in oceans. The research highlights the oxidation of methyl groups to carboxylic acids, leading to 2-sulfobenzoic acid as a final product, indicating the potential environmental implications of benzothiophene derivatives in oil spill scenarios (Andersson & Bobinger, 1996).

Anti-Helicobacter pylori Agents

Carcanague et al. (2002) developed novel structures derived from benzothiophene with potent activities against the gastric pathogen Helicobacter pylori. These compounds, characterized by their benzothiophene backbone, showed selective inhibition of H. pylori, including strains resistant to common antibiotics, highlighting their potential as novel anti-H. pylori agents (Carcanague et al., 2002).

Extraction of Benzothiophene from Petroleum Fuels

Varma, Ramalingam, and Banerjee (2011) investigated the extraction of benzothiophene from n-hexane using imidazolium-based ionic liquids, aiming at the desulfurization of petroleum fuels. Their work provides insights into the selection and optimization of ionic liquids for the effective removal of sulfur compounds from fuel, contributing to cleaner combustion processes (Varma, Ramalingam, & Banerjee, 2011).

Synthesis of Benzimidazoles

Khazaei et al. (2011) demonstrated the use of sulfonic acid functionalized imidazolium salts/FeCl3 as catalytic systems for the synthesis of benzimidazole derivatives at room temperature. This research signifies the advancement in green chemistry approaches, facilitating the synthesis of benzimidazole compounds under environmentally friendly conditions (Khazaei et al., 2011).

Propriétés

IUPAC Name |

methyl 3-[(4-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S2/c1-3-12-8-10-13(11-9-12)19-25(21,22)17-14-6-4-5-7-15(14)24-16(17)18(20)23-2/h4-11,19H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHOUIFWSKNYJIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(4-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dimethyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2777736.png)

![2-{1-[(4-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B2777740.png)

![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-fluorobenzenecarboxamide](/img/structure/B2777741.png)

![6,6-Dimethyl-2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane](/img/structure/B2777748.png)

![4-chloro-N-cyclooctyl-3-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzamide](/img/structure/B2777751.png)

![Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)-N-methylcarbamate](/img/structure/B2777755.png)